2-(4-Chlorophenyl)-4-fluorobenzoic acid, 95%
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Overview
Description
4-Chlorophenylacetic acid, a compound with a similar structure, is a monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 4-chlorophenyl group . It has a role as a xenobiotic metabolite .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction and Density Functional Theory (DFT) calculations .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “2-(4-Chlorophenyl)-4-fluorobenzoic acid, 95%” would depend on its specific structure. For instance, 4-Chlorophenylacetic acid is soluble in ethanol .Scientific Research Applications
2-(4-Chlorophenyl)-4-fluorobenzoic acid, 95% has been used in a wide range of scientific research applications. It has been used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in the synthesis of other organic compounds. Additionally, 2-(4-Chlorophenyl)-4-fluorobenzoic acid, 95% has been used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-(4-Chlorophenyl)-4-fluorobenzoic acid may also interact with various biological targets.
Mode of Action
For instance, indole derivatives, which share structural similarities with this compound, have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
For example, indole derivatives have been reported to affect pathways related to inflammation, viral replication, and cancer cell proliferation .
Result of Action
Similar compounds have shown various effects, such as inhibiting viral replication, reducing inflammation, and killing cancer cells .
Advantages and Limitations for Lab Experiments
2-(4-Chlorophenyl)-4-fluorobenzoic acid, 95% has several advantages when used in lab experiments. It is a stable compound, and is relatively easy to synthesize. Additionally, it is soluble in organic solvents, which makes it easy to work with. However, there are some limitations to using 2-(4-Chlorophenyl)-4-fluorobenzoic acid, 95% in lab experiments. It is a relatively expensive compound, and its solubility in water is limited.
Future Directions
There are several potential future directions for research involving 2-(4-Chlorophenyl)-4-fluorobenzoic acid, 95%. One potential direction is to explore its potential as a therapeutic agent, as its antioxidant and anti-inflammatory properties suggest it may have applications in the treatment of various diseases. Additionally, further research could be done on its potential to inhibit the growth of cancer cells. Other potential future directions include exploring its potential applications in the synthesis of polymers, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Synthesis Methods
2-(4-Chlorophenyl)-4-fluorobenzoic acid, 95% can be synthesized in a few different ways. One method involves the reaction of 4-chlorophenol with fluorobenzene in the presence of an acid catalyst such as sulfuric acid. This reaction produces 2-(4-Chlorophenyl)-4-fluorobenzoic acid, 95% as the main product, along with some other byproducts. Another method involves the reaction of 4-chlorobenzonitrile with fluorobenzene in the presence of an acid catalyst such as sulfuric acid. This reaction also produces 2-(4-Chlorophenyl)-4-fluorobenzoic acid, 95% as the main product, along with some other byproducts.
Safety and Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-9-3-1-8(2-4-9)12-7-10(15)5-6-11(12)13(16)17/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDBUUICPLKCQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)F)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681112 |
Source
|
Record name | 4'-Chloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1179253-24-7 |
Source
|
Record name | 4'-Chloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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